1H-Pyrazol-3-ylboronic acid dihydrate
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Overview
Description
1H-Pyrazol-3-ylboronic acid dihydrate is a boronic acid derivative with the molecular formula C3H9BN2O4. This compound is known for its utility in various chemical reactions, particularly in the synthesis of pyrazole derivatives. It is often used as a reactant in the Suzuki-Miyaura coupling reaction, which is a widely employed method for forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrazol-3-ylboronic acid dihydrate can be synthesized through several methods. One common approach involves the reaction of pyrazole with boronic acid under controlled conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-3-ylboronic acid dihydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can also undergo substitution reactions where the boronic acid group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Palladium Catalyst: Essential for the Suzuki-Miyaura coupling reaction.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions are various pyrazole derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1H-Pyrazol-3-ylboronic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of potential drug candidates, particularly in anticancer and antimicrobial research.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-ylboronic acid dihydrate primarily involves its role as a reactant in coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination steps to form the final product. This mechanism is crucial for the formation of carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
1H-Pyrazol-3-ylboronic acid dihydrate can be compared with other boronic acid derivatives, such as:
- 1H-Pyrazole-4-boronic acid
- 1-Methyl-1H-pyrazole-4-boronic acid
- Pyrazole-3-boronic acid hydrochloride
- 4-Pyrazoleboronic acid pinacol ester
These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles. This compound is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and the types of products it can form .
Biological Activity
1H-Pyrazol-3-ylboronic acid dihydrate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrazole ring and a boronic acid functional group, allows for diverse biological activities and applications. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C3H5BN2O2⋅2H2O. The presence of the boronic acid group enables it to form reversible covalent bonds with diols, which is pivotal in biochemical applications.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Weight | 113.99 g/mol |
Melting Point | 88-93 °C |
Solubility | Soluble in water |
Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The boronic acid moiety allows for selective binding to diols, which can be utilized in targeted drug delivery systems. Additionally, it has been shown to inhibit certain enzymes involved in cancer progression, making it a potential candidate for anticancer therapies.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. A study highlighted that pyrazole derivatives could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to enhanced programmed cell death in malignant cells .
Case Studies
- Inhibition of Cancer Cell Proliferation : A recent study demonstrated that this compound showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was effective at micromolar concentrations, indicating its potential as a therapeutic agent .
- Targeted Drug Delivery : The compound has been explored for use in bioconjugation strategies to improve drug delivery systems. By attaching to specific biomolecules, it can facilitate the targeted delivery of chemotherapeutics directly to tumor sites, minimizing systemic toxicity .
Drug Development
This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. It is particularly valuable in developing new anticancer agents due to its ability to modulate biological pathways involved in tumor growth and survival.
Organic Synthesis
The compound is widely used in organic reactions such as Suzuki coupling, which is essential for synthesizing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of diverse chemical libraries for further biological evaluation .
Sensor Technology
Due to its ability to bind selectively with diols, this compound is being investigated for applications in sensor technology. It can be utilized to develop sensors capable of detecting glucose and other analytes, which are crucial for medical diagnostics .
Properties
IUPAC Name |
1H-pyrazol-5-ylboronic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.2H2O/c7-4(8)3-1-2-5-6-3;;/h1-2,7-8H,(H,5,6);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRUIPUFJSQUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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